![molecular formula C16H15FN2O3 B4395610 N-(2-fluorobenzyl)-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B4395610.png)
N-(2-fluorobenzyl)-N'-(4-methoxyphenyl)ethanediamide
Description
The interest in compounds like N-(2-fluorobenzyl)-N'-(4-methoxyphenyl)ethanediamide spans various fields, including organic chemistry and materials science, due to their intriguing chemical and physical properties. These compounds often serve as key intermediates in the synthesis of more complex molecules for various applications.
Synthesis Analysis
Synthesis approaches for compounds involving fluorobenzyl and methoxyphenyl functionalities typically include condensation reactions, utilizing precursors like fluoroaldehydes and methoxyamines. For example, N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide was synthesized by a condensation reaction of 6-methoxy-2-naphthohydrazide and 4-fluorobenzaldehyde (Yathirajan et al., 2007).
Molecular Structure Analysis
The molecular structure of compounds with fluorobenzyl and methoxyphenyl units often features intramolecular hydrogen bonds and π-π interactions, contributing to their stability and crystalline properties. For instance, the structural analysis of N-2-fluorobenzoyl-N′-4-methoxyphenylthiourea revealed intra-molecular hydrogen bond interactions, showcasing the importance of these interactions in defining molecular conformation and stability (Yang, Zhou, & Zhang, 2007).
Chemical Reactions and Properties
Compounds similar to N-(2-fluorobenzyl)-N'-(4-methoxyphenyl)ethanediamide participate in various chemical reactions, including nucleophilic substitutions and deprotection processes, influenced by their functional groups. For example, the introduction of a protecting group, such as the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, highlights the strategic use of substituents to modulate reactivity and stability during synthetic processes (Crich, Li, & Shirai, 2009).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystal structures, are crucial for understanding the behavior of these compounds under different conditions. The crystallographic study on similar compounds demonstrates the influence of molecular geometry on the crystalline packing and thermal stability (Subashini et al., 2021).
properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-N'-(4-methoxyphenyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3/c1-22-13-8-6-12(7-9-13)19-16(21)15(20)18-10-11-4-2-3-5-14(11)17/h2-9H,10H2,1H3,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKKUXJJQPFEGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-fluorobenzyl)-N2-(4-methoxyphenyl)oxalamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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